![molecular formula C20H33NO7 B1668257 Candoxatrilat CAS No. 123122-54-3](/img/structure/B1668257.png)
Candoxatrilat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
坎多沙特拉是一种强效的中性内肽酶(肾素)抑制剂,肾素是一种降解和失活多种生物活性肽的酶。 它是前药坎多沙特的活性形式,用于治疗慢性心力衰竭 . 坎多沙特拉的化学式为C20H33NO7,它被归类为二羧酸单酰胺 .
准备方法
化学反应分析
坎多沙特拉会发生各种类型的化学反应,包括:
氧化: 它可以在特定条件下氧化形成不同的氧化产物。
还原: 还原反应可以将坎多沙特拉转化为其还原形式。
取代: 它可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂和条件包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及各种催化剂以促进取代反应 . 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
坎多沙特拉在科学研究中具有广泛的应用,包括:
化学: 它被用作模型化合物来研究中性内肽酶和相关酶的抑制。
生物学: 坎多沙特拉的研究有助于了解肾素在各种生物过程中的作用。
作用机制
相似化合物的比较
坎多沙特拉在强效抑制中性内肽酶方面是独一无二的。类似的化合物包括:
磷酰胺酮: 另一种肾素抑制剂,但具有不同的结构特性和效力。
硫肽: 一种具有不同化学结构的强效肾素抑制剂。
沙库必利: 一种肾素抑制剂,与缬沙坦联合用于治疗心力衰竭.
生物活性
Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), which plays a critical role in the metabolism of various neuropeptides and vasoactive peptides, including atrial natriuretic peptide (ANP). This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that highlight its clinical significance.
Pharmacokinetics
This compound is derived from its prodrug, candoxatril, which is rapidly converted to the active form in vivo. The pharmacokinetic profile of this compound has been studied across various species, including humans. Key findings include:
- Absorption and Clearance : The systemic availability of this compound from oral administration of candoxatril varies significantly among species:
- Renal Clearance : In humans, the renal clearance of this compound is approximately 1.9 ml/min/kg, indicating that the drug is primarily eliminated through the kidneys .
- Half-Life : The elimination half-life of this compound in humans is approximately 0.46 hours .
Biological Activity
This compound's primary mechanism of action involves the inhibition of NEP, leading to increased levels of ANP and other peptides. This increase has several physiological implications:
- Diuresis and Natriuresis : Clinical studies have demonstrated that intravenous administration of this compound induces diuresis (increased urine production) and natriuresis (increased sodium excretion), which are beneficial in managing heart failure symptoms .
- Hemodynamic Improvements : Sustained oral therapy with candoxatril has been associated with improvements in hemodynamic parameters and exercise capacity in patients with chronic heart failure .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy and safety of this compound in patients with heart failure:
-
Study on Heart Failure Patients :
- A randomized controlled trial involving 60 patients with NYHA Class I-III heart failure compared candoxatril (200 µg twice daily) to captopril (25-50 mg twice daily) and placebo.
- Results indicated a placebo-adjusted increase in exercise duration after 12 weeks, although not statistically significant (56 seconds; P=0.12) .
- Quality of life scores improved for both treatment groups compared to placebo, suggesting potential symptomatic benefits from NEP inhibition similar to ACE inhibitors .
- Pharmacodynamics Study :
Summary of Findings
Parameter | This compound |
---|---|
Oral Bioavailability | Variable across species |
Renal Clearance | ~1.9 ml/min/kg in humans |
Elimination Half-Life | ~0.46 hours |
Effects on ANP | Increases plasma levels by ~3x |
Clinical Efficacy | Improved exercise capacity and quality of life in heart failure patients |
属性
CAS 编号 |
123122-54-3 |
---|---|
分子式 |
C20H33NO7 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |
InChI 键 |
ACZWIDANLCXHBM-PCKAHOCUSA-N |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
手性 SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
规范 SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
123122-54-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。